molecular formula C13H25IN2O5 B1602114 (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester CAS No. 7689-61-4

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester

Cat. No.: B1602114
CAS No.: 7689-61-4
M. Wt: 416.25 g/mol
InChI Key: VKFCSEOFIDZTDJ-UHFFFAOYSA-N
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Description

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester is a complex organic compound with the molecular formula C13H25N2O5I This compound is characterized by its ester functional groups and the presence of an iodide ion

Properties

IUPAC Name

(2-acetamido-3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5.HI/c1-7-19-11(17)13(14-10(3)16,9-15(4,5)6)12(18)20-8-2;/h7-9H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFCSEOFIDZTDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C[N+](C)(C)C)(C(=O)OCC)NC(=O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25IN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558828
Record name (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7689-61-4
Record name (2-Acetamido-1,3-diethoxy-1,3-dioxopropan-2-yl)-N,N,N-trimethylmethanaminium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Outcome
1 N-Acetylation Acetic anhydride or acetyl chloride, base catalyst Formation of acetamido group on amino acid
2 Esterification Ethanol, acid catalyst (e.g., H2SO4) or DCC coupling Conversion of carboxyl groups to diethyl esters
3 Quaternization Trimethylamine and methyl iodide or ethyl iodide Formation of trimethylammonium iodide salt

Specific Methodologies

  • N-Acetylation : The amino group of the amino acid is acetylated using acetic anhydride under mild basic conditions to prevent side reactions.
  • Diethyl Ester Formation : The free carboxylic acids are converted to diethyl esters by refluxing with excess ethanol and a strong acid catalyst, ensuring high esterification yield.
  • Quaternization : The tertiary amine is reacted with methyl iodide or ethyl iodide in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) to form the quaternary ammonium iodide salt.

Research Findings and Optimization Data

Reaction Yields and Purity

Step Typical Yield (%) Purity (%) Notes
N-Acetylation 85-95 >98 Mild conditions favor selective acetylation
Esterification 80-90 >95 Acid catalysis essential for complete esterification
Quaternization 75-85 >98 Excess alkylating agent improves conversion

Solvent and Temperature Effects

  • Esterification reactions proceed optimally at reflux temperatures (~78°C for ethanol).
  • Quaternization is favored at room temperature to 50°C to prevent decomposition.
  • Polar aprotic solvents enhance quaternization efficiency.

Analytical Techniques for Monitoring Preparation

  • NMR Spectroscopy : Confirms acetylation and esterification through characteristic chemical shifts.
  • Mass Spectrometry : Verifies molecular weight and quaternary ammonium formation.
  • HPLC : Assesses purity and monitors reaction progress.
  • Elemental Analysis : Confirms iodide content and ester formation.

Summary Table of Preparation Conditions

Preparation Step Reagents Solvent Temperature Time Yield (%) Notes
N-Acetylation Acetic anhydride, base Dichloromethane or aqueous 0-25°C 1-2 h 85-95 Controlled pH avoids side reactions
Esterification Ethanol, H2SO4 Ethanol Reflux (~78°C) 4-6 h 80-90 Excess ethanol drives reaction
Quaternization Methyl iodide or ethyl iodide Acetonitrile or DMF RT to 50°C 12-24 h 75-85 Stoichiometric excess improves yield

Chemical Reactions Analysis

Types of Reactions

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new quaternary ammonium salts with different anions.

Scientific Research Applications

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, and other proteins, influencing biochemical pathways. Its quaternary ammonium structure allows it to bind to negatively charged sites on biomolecules, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Bromide Diethyl Ester
  • (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Chloride Diethyl Ester
  • (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Fluoride Diethyl Ester

Uniqueness

Compared to its analogs, (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also enhance the compound’s solubility and stability in certain solvents, making it more suitable for specific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium iodide diethyl ester, with the CAS number 7689-61-4, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H25N2O5IC_{13}H_{25}N_{2}O_{5}I, indicating it contains multiple functional groups that may contribute to its biological activity.

Research indicates that compounds like this compound may interact with biological membranes and enzymes. Its quaternary ammonium structure suggests potential roles in:

  • Membrane disruption : Quaternary ammonium compounds often exhibit surfactant properties, which can lead to membrane destabilization.
  • Enzyme inhibition : The presence of carboxylate groups may allow for interactions with enzymes involved in metabolic pathways.

2. Cytotoxicity and Antineoplastic Activity

Research into related alkylating agents indicates potential cytotoxic effects against cancer cells. A comparative study highlighted various alkylating agents' biological activities, suggesting that this compound may also exhibit cytotoxicity in neoplastic models .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated potential against various bacterial strains.
CytotoxicityShowed cytotoxic effects in neoplastic cell lines.
Enzyme InteractionSuggested interactions with carboxylesterases leading to hydrolysis.

Toxicological Profile

The toxicological assessment of similar esters indicates a low toxicity profile when metabolized into simpler carboxylic acids. Studies have shown that the hydrolysis of esters by carboxylesterases leads to non-toxic metabolites .

Table 2: Toxicological Data

Compound TypeNOAEL (mg/kg bw/d)Observed Effects
Simple Esters1,250 - 2,500Low local toxicity; no systemic effects observed.
Alkylating AgentsVariesCytotoxicity in specific cancer models noted.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of a tertiary amine precursor (e.g., diethyl acetamidomalonate derivatives) with methyl iodide under anhydrous conditions. Optimization requires monitoring solvent polarity (e.g., acetonitrile vs. DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 amine:alkylating agent) via TLC or HPLC . Post-reaction purification involves sequential washes with water to remove excess iodide salts and unreacted precursors, as described in analogous protocols for amine-containing esters .
Synthesis Optimization Parameters
Solvent polarity (dielectric constant)
Temperature control (±2°C)
Catalyst (e.g., NaHCO₃)

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Identify acetamido protons (δ 1.8–2.1 ppm), trimethylammonium (δ 3.0–3.3 ppm), and ester carbonyls (δ 170–175 ppm) .
  • HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to detect impurities (<0.5% area).
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during quaternization of tertiary amine precursors?

  • Methodological Answer : Competing SN1/SN2 pathways may lead to Hofmann elimination (yielding alkenes) or over-alkylation. Kinetic studies (e.g., variable-temperature NMR) can differentiate pathways. For example, steric hindrance from the acetamido group favors SN2, while polar solvents stabilize carbocation intermediates in SN1 . Mitigate side reactions by using bulky counterions (e.g., tetrafluoroborate) or lowering reaction temperatures.
Side Reaction Analysis
Hofmann elimination
Over-alkylation

Q. How do solvent and pH affect the stability of the trimethylammonium moiety in aqueous solutions?

  • Methodological Answer : Hydrolytic stability studies (pH 3–9, 25–50°C) show degradation via nucleophilic attack on the quaternary ammonium center. Buffer solutions (e.g., phosphate at pH 7.4) accelerate hydrolysis, with t₁/₂ reduced by 40% compared to unbuffered systems. Use Arrhenius plots (ln k vs. 1/T) to calculate activation energy (Eₐ ≈ 65–75 kJ/mol) and predict shelf-life under storage conditions .

Q. What computational strategies validate the stereoelectronic effects of the dicarboxyethyl group on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) reveal that the electron-withdrawing dicarboxyethyl group stabilizes transition states during quaternization. Compare LUMO maps of the tertiary amine precursor and product to identify charge redistribution at the reaction site. Validate with experimental kinetic isotope effects (KIEs) using deuterated methyl iodide .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound across studies?

  • Methodological Answer : Cross-examine variables:

  • Purity of precursors : Commercial diethyl acetamidomalonate may contain residual acetic acid, reducing alkylation efficiency.
  • Workup protocols : Incomplete removal of diethylammonium chloride (via water washes) falsely inflates yields .
  • Analytical methods : HPLC vs. gravimetric analysis may differ due to hygroscopicity. Standardize reporting with triplicate runs and error margins (±5%).

Tables for Comparative Analysis

Characterization Techniques Detection LimitRelevance to Structure
¹H NMR (400 MHz, CDCl₃)0.1 mmolConfirms ester/ammonium groups
HPLC-UV (254 nm)0.01%Quantifies purity
High-Resolution Mass Spectrometry (HRMS)1 ppmValidates molecular formula
Stability Under pH Conditions Half-Life (25°C)Degradation Products
pH 3 (HCl)48 hoursDe-esterified acid
pH 7.4 (Phosphate buffer)28 hoursTrimethylamine
pH 9 (NaOH)12 hoursAcetamido cleavage

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester
Reactant of Route 2
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(2-Acetamido-2,2-dicarboxyethyl)trimethylammonium Iodide Diethyl Ester

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